molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

Cat. No.: B2927620
CAS No.: 1208632-34-1
M. Wt: 191.194
InChI Key: OXPDNXMPZBNLPB-UHFFFAOYSA-N
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Description

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold known for its wide range of pharmacological properties and close structural similitude to purine bases, which allows it to interact with various enzymatic targets . The core structure is a feature in several compounds that are in investigational or approved stages as drugs, underscoring its value in drug discovery . The carbohydrazide functional group at the 5-position makes this compound a versatile and valuable synthetic intermediate. Researchers can utilize this reactive handle to design and synthesize diverse libraries of derivatives, including those with amide, imine, or heterocyclic linkages, for structure-activity relationship (SAR) studies . The pre-formed pyrazolo[3,4-b]pyridine core can be synthesized starting from either a pyrazole or a pyridine precursor, offering flexibility in synthetic route design . The 1H-tautomeric form is the predominant and more stable form for this class of compounds, which is a key consideration for researchers in molecular design and analysis . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDNXMPZBNLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide typically involves the condensation of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 5

The carbohydrazide group at position 5 distinguishes this compound from structurally related pyrazolo[3,4-b]pyridines. Key analogs and their differences include:

Compound Name Position 5 Substituent Key Properties/Applications Reference
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Aldehyde Intermediate for Schiff base synthesis; lower polarity
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Ester Antiviral potential; reduced hydrogen-bonding capacity
5-Methyl-1H-pyrazolo[3,4-b]pyridine Methyl Lower solubility; limited derivatization routes
3-Methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide Carbohydrazide Antimicrobial activity; versatile intermediate for heterocycles

Key Observations :

  • Carbohydrazide vs. Ester/Aldehyde : The carbohydrazide group enhances hydrogen-bonding interactions, improving binding to biological targets compared to esters or aldehydes .
  • Reactivity : The NHNH₂ group enables condensation with aldehydes (forming Schiff bases) and acylation reactions, broadening synthetic utility .

Physicochemical Properties

  • Thermal Stability : Pyrazolo[3,4-b]pyridine derivatives generally exhibit decomposition temperatures >250°C, with carbohydrazide derivatives showing similar stability .

Antimicrobial Derivatives

  • Schiff Bases (5a-c) : Demonstrated antifungal activity against Candida albicans (MIC = 32–64 µg/mL), comparable to clotrimazole .
  • Acylated Derivatives (10a,b) : Acetyl and benzoyl derivatives showed broad-spectrum antibacterial activity (MIC = 16–64 µg/mL) against Staphylococcus aureus and Escherichia coli .

Comparative Efficacy

Derivative Type Target Microorganism MIC (µg/mL) Reference
N-Benzylidene carbohydrazide (5a) Candida albicans 32
N2-Acetyl carbohydrazide (10a) Staphylococcus aureus 16
Ethyl 5-carboxylate analog Hepatitis C Virus IC₅₀ = 2.1 µM

Biological Activity

3-Methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (CAS Number: 1208632-34-1) is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the available data on its synthesis, biological evaluations, and potential applications based on diverse research findings.

  • Molecular Formula : C8H9N5O
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 1208632-34-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo-pyridine core followed by hydrazine substitution. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HeLa (cervical cancer)
    • Kyse150 (esophageal cancer)
  • Mechanism of Action :
    • Compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for cell division. For instance, one study identified a derivative that induced G2/M phase arrest in HeLa cells, suggesting a potential mechanism for its anticancer activity .
  • Efficacy Data :
    • The most active derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative properties. For example, compounds with similar structures showed IC50 values ranging from 10 to 50 µM across different cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Target Microorganisms :
    • Studies have reported activity against both Gram-positive and Gram-negative bacteria.
  • Efficacy Data :
    • Some derivatives exhibited significant inhibitory effects against common pathogens such as E. coli and S. aureus, with IC50 values reported in the range of 5 to 20 µM .

Case Studies

A series of case studies have highlighted the biological activity of compounds related to 3-methyl-7H-pyrazolo[3,4-b]pyridine:

  • Study on Antiproliferative Effects :
    • A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their effects on MCF-7 and A549 cell lines. The most promising compound showed an IC50 value of 15 µM against MCF-7 cells and was noted for its ability to induce apoptosis .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial potential of related compounds against S. aureus and Pseudomonas aeruginosa, revealing significant bactericidal activity with MIC values below 10 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine or pyrazole precursors. For example, hydrazide derivatives are often synthesized via condensation of carboxylic acid derivatives with hydrazine. A common approach involves reacting ethyl carboxylate intermediates (e.g., 6-ethylcarboxylate derivatives) with hydrazine hydrate in ethanol at 78°C, achieving yields up to 87% . Solvent choice is critical: alcohols like methanol or ethanol enhance nucleophilic substitution efficiency due to their polarity and ability to stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming substituent positions and hydrogen environments. For example, NH2 protons in carbohydrazide moieties appear as singlets near δ 4.35 ppm, while aromatic protons resonate between δ 7.14–7.50 ppm .
  • IR Spectroscopy : Confirms functional groups like carbonyl (C=O, ~1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Contradiction Resolution : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Cross-validation with high-resolution mass spectrometry (HRMS) and elemental analysis is recommended .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize antimicrobial or enzyme inhibition assays due to structural similarity to bioactive pyrazolo-pyridine derivatives. For example:

  • Antimicrobial Testing : Use disc diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with streptomycin and clotrimazole as positive controls .
  • Dose-Response Curves : Evaluate IC50 values in enzyme inhibition studies (e.g., against kinases or proteases) using spectrophotometric or fluorometric methods .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound derivatives?

  • Methodological Answer :

  • Reaction Path Modeling : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error in hydrazide formation .
  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize synthesis. Software like AutoDock Vina can predict binding affinities and guide structural modifications .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with bioactivity using regression analysis .

Q. What strategies address low stability or solubility of this compound in pharmacological studies?

  • Methodological Answer :

  • Salt Formation : Convert the carbohydrazide to hydrochloride or sodium salts to enhance water solubility, as demonstrated for structurally analogous pyrazolo-pyridines .
  • Prodrug Design : Introduce labile esters (e.g., pivaloyloxymethyl) at the hydrazide group to improve bioavailability .
  • Lyophilization : Stabilize aqueous formulations by freeze-drying with cryoprotectants like trehalose .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous ethanol vs. 95% grade) and reaction atmosphere (N2 vs. air), which significantly impact hydrazine reactivity .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in antimicrobial activity may stem from variations in bacterial strain virulence or inoculum size .

Q. What advanced techniques elucidate the reaction mechanism of hydrazide formation in this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N-labeled hydrazine to track nucleophilic attack on carbonyl groups via 15N NMR .
  • Kinetic Studies : Monitor reaction progress using in situ IR or HPLC to identify rate-determining steps (e.g., imine intermediate formation) .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemical outcomes .

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